molecular formula C2HFIN B1498247 Fluoroiodoacetonitrile CAS No. 885276-30-2

Fluoroiodoacetonitrile

Cat. No.: B1498247
CAS No.: 885276-30-2
M. Wt: 184.94 g/mol
InChI Key: PLTKTEWMOUTMMM-UHFFFAOYSA-N
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Description

Fluoroiodoacetonitrile is an organic compound characterized by the presence of both fluorine and iodine atoms attached to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoroiodoacetonitrile can be synthesized through the reaction of iodoacetonitrile with a fluorinating agent. One common method involves the use of silver fluoride (AgF) as the fluorinating agent under controlled conditions. The reaction typically takes place in an inert solvent such as acetonitrile, and the temperature is maintained at a moderate level to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. The process involves the careful handling of reagents and control of reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Fluoroiodoacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, where the iodine atom can be oxidized or reduced depending on the reagents used.

    Addition Reactions: The nitrile group can undergo addition reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles can react with this compound in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Electrophiles: Electrophilic reagents such as alkyl halides can react with the nitrile group under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluoroiodoacetamides, while oxidation reactions can produce fluoroiodoacetic acids.

Scientific Research Applications

Fluoroiodoacetonitrile has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex fluorinated and iodinated organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound’s reactivity with nucleophiles and electrophiles makes it useful in the study of enzyme mechanisms and protein modifications.

    Medicine: this compound derivatives are explored for their potential use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and selectivity.

    Industry: The compound is used in the production of specialty chemicals and materials, including those with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of fluoroiodoacetonitrile involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that can alter their activity. The presence of both fluorine and iodine atoms enhances its reactivity and allows for selective interactions with specific molecular targets.

Comparison with Similar Compounds

Fluoroiodoacetonitrile can be compared with other similar compounds, such as:

    Fluoroacetonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    Iodoacetonitrile: Lacks the fluorine atom, resulting in different reactivity and selectivity in chemical reactions.

    Chloroiodoacetonitrile: Contains a chlorine atom instead of fluorine, leading to variations in chemical properties and reactivity.

The uniqueness of this compound lies in the combination of both fluorine and iodine atoms, which imparts distinct chemical properties and reactivity patterns not observed in its analogs.

Properties

IUPAC Name

2-fluoro-2-iodoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HFIN/c3-2(4)1-5/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTKTEWMOUTMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660180
Record name Fluoro(iodo)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-30-2
Record name Fluoro(iodo)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic information was revealed about fluoroiodoacetonitrile through the chirped-pulse Fourier transform microwave spectroscopy study?

A1: The study successfully determined the complete iodine and nitrogen nuclear electric quadrupole coupling tensors for this compound. [] The research also yielded precise values for the molecule's rotational constants (A, B, and C) and centrifugal distortion terms. [, ] This level of detail provides crucial insights into the molecule's structure and its behavior in various chemical environments.

Q2: Why was chloropentafluoroacetone studied alongside this compound in the research?

A2: Chloropentafluoroacetone was likely chosen as a comparative system due to its structural similarities with this compound. Both molecules possess halogen atoms, enabling researchers to observe and compare the effects of different halogens on the molecules' spectroscopic properties. Analyzing both compounds allows for a better understanding of how halogen substitution influences molecular behavior. []

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